2-Methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride
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Overview
Description
2-Methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine typically involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . These methods often require specific reaction conditions, such as elevated temperatures and the presence of catalysts, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield, which are crucial for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction may produce triazole amines.
Scientific Research Applications
2-Methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features.
5-Methyl-1H-1,2,4-triazole: A closely related compound with a methyl group at the 5-position.
2-Methyl-1H-1,2,4-triazole: Another related compound with a methyl group at the 2-position.
Uniqueness
2-Methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-methyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-5-9-6(11-10-5)7(2,3)4-8;;/h4,8H2,1-3H3,(H,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLESANWCCHGYJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C)(C)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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